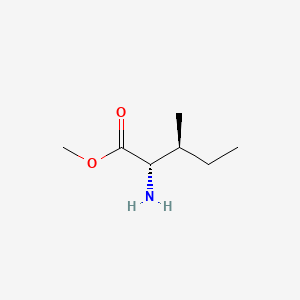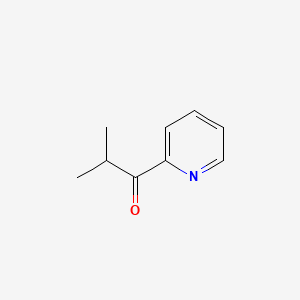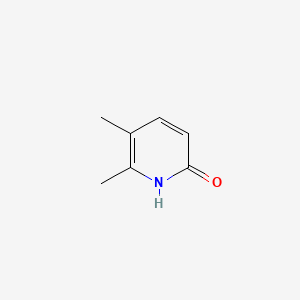
L-イソロイシンメチルエステル
概要
説明
Methyl L-isoleucinate is an organic compound with the molecular formula C7H15NO2. It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with methanol. This compound is a colorless, transparent liquid and is known for its role in various biochemical and industrial applications .
科学的研究の応用
Methyl L-isoleucinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
作用機序
Target of Action
L-isoleucine, a compound structurally similar to Methyl L-isoleucinate, is an essential amino acid used in the biosynthesis of proteins . It’s likely that Methyl L-isoleucinate might interact with similar targets.
Mode of Action
As an amino acid, L-isoleucine is incorporated into proteins, influencing their structure and function . Methyl L-isoleucinate might have a similar mode of action.
Biochemical Pathways
L-isoleucine is involved in several metabolic pathways, including protein synthesis and glucose-alanine cycle . Methyl L-isoleucinate might be involved in similar pathways.
Pharmacokinetics
Amino acids like L-isoleucine are absorbed by the small intestine and transported to the liver where they can be used for protein synthesis or energy production . The ADME properties of Methyl L-isoleucinate might be similar.
Result of Action
The incorporation of amino acids like L-isoleucine into proteins can influence cellular functions, including cell growth, repair, and maintenance . Methyl L-isoleucinate might have similar effects.
Action Environment
The action of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules . These factors might also influence the action of Methyl L-isoleucinate.
準備方法
Synthetic Routes and Reaction Conditions: Methyl L-isoleucinate can be synthesized through the esterification of L-isoleucine with methanol. One common method involves reacting methyl formate with L-isoleucine under acidic conditions to produce methyl L-isoleucinate . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of methyl L-isoleucinate follows similar principles but on a larger scale. The process involves the continuous feeding of L-isoleucine and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated, and the product is distilled to obtain pure methyl L-isoleucinate. The efficiency of this process is enhanced by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions: Methyl L-isoleucinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
類似化合物との比較
Methyl L-isoleucinate can be compared with other similar compounds such as:
- Methyl L-valine ester
- Methyl L-leucinate
- Methyl L-alanine ester
Uniqueness: Methyl L-isoleucinate is unique due to its specific structure and the presence of a branched-chain amino acid moiety. This structural feature imparts distinct biochemical properties, making it valuable in various applications. Compared to its analogs, methyl L-isoleucinate exhibits unique reactivity and interaction with biological systems .
By understanding the detailed aspects of methyl L-isoleucinate, researchers and industry professionals can better utilize this compound in their respective fields
特性
IUPAC Name |
methyl (2S,3S)-2-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18598-74-8 (hydrochloride) | |
| Record name | Isoleucine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40948634 | |
| Record name | Methyl isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-46-0 | |
| Record name | L-Isoleucine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoleucine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















